1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the dimethoxyphenylmethyl group and the piperazine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, used as a CDK2 inhibitor.
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C19H23N5O2/c1-25-16-3-4-18(26-2)15(13-16)14-22-9-11-23(12-10-22)19-17-5-6-21-24(17)8-7-20-19/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
CVYITGIKQZMOBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
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